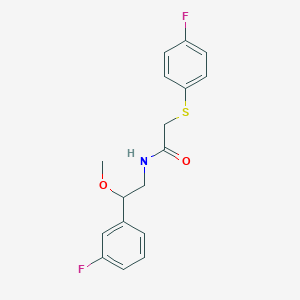
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of histone deacetylase inhibitors. It is a potential therapeutic agent for the treatment of various diseases, including cancer, neurological disorders, and inflammatory diseases.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide involves the reaction of 3-fluoroanisole with 2-bromoethylamine hydrobromide to form N-(2-(3-fluorophenyl)-2-methoxyethyl)amine. This intermediate is then reacted with 4-fluorobenzenethiol and chloroacetyl chloride to form the final product.
Starting Materials
3-fluoroanisole, 2-bromoethylamine hydrobromide, 4-fluorobenzenethiol, chloroacetyl chloride
Reaction
Step 1: React 3-fluoroanisole with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate to form N-(2-(3-fluorophenyl)-2-methoxyethyl)amine., Step 2: React N-(2-(3-fluorophenyl)-2-methoxyethyl)amine with 4-fluorobenzenethiol in the presence of a base such as sodium hydride to form the intermediate., Step 3: React the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine to form the final product, N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide.
作用机制
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, which results in the activation of genes that are involved in various cellular processes, including cell cycle regulation, apoptosis, and differentiation. N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has also been shown to inhibit the activity of other proteins, such as heat shock protein 90 (HSP90) and hypoxia-inducible factor 1α (HIF-1α), which are involved in cancer progression.
生化和生理效应
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has also been shown to enhance the immune response by increasing the activity of natural killer cells and T cells. In addition, N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis.
实验室实验的优点和局限性
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, which makes it a valuable tool for studying the role of HDACs in various cellular processes. N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has some limitations for lab experiments. It has been shown to have off-target effects on other proteins, which may complicate the interpretation of results. In addition, N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has been shown to have a narrow therapeutic window, which means that it can cause toxicity at higher doses.
未来方向
There are several future directions for the research on N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide. One direction is to study its potential as a combination therapy with other anticancer agents. N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has been shown to enhance the activity of other chemotherapeutic agents, such as paclitaxel and cisplatin. Another direction is to study its potential for the treatment of other diseases, such as viral infections and autoimmune diseases. N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has been shown to have immunomodulatory effects, which may make it a potential therapeutic agent for these diseases. Finally, further research is needed to understand the mechanisms of N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide's off-target effects and to develop strategies to minimize them.
科学研究应用
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has also been studied for the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis, and inflammatory diseases, such as rheumatoid arthritis.
属性
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2S/c1-22-16(12-3-2-4-14(19)9-12)10-20-17(21)11-23-15-7-5-13(18)6-8-15/h2-9,16H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYUYMINDXNHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CSC1=CC=C(C=C1)F)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-2-oxo-N-(1-(thiazol-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2616055.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2616056.png)
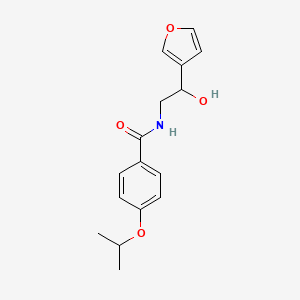
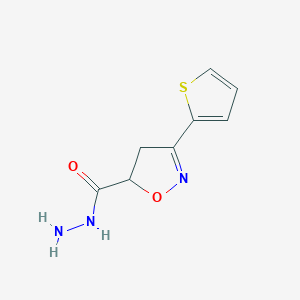
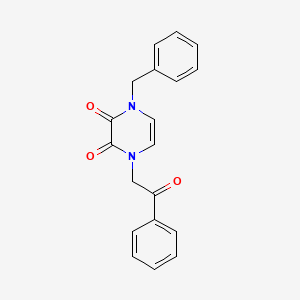
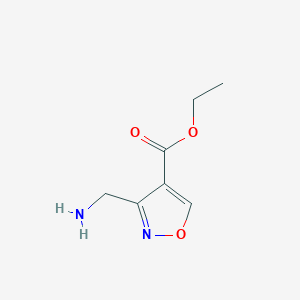
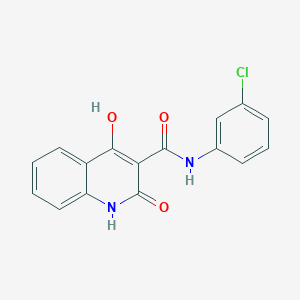
![(E)-3-(4-bromophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2616063.png)
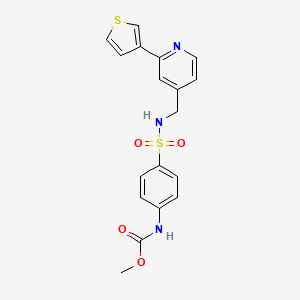
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2616068.png)
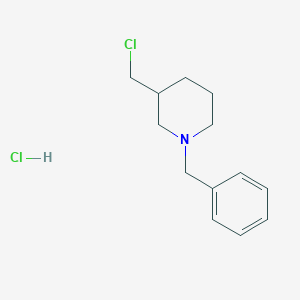
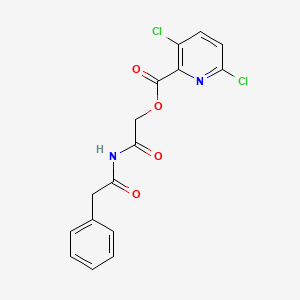
![N-(2,4-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2616073.png)
![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B2616076.png)